Diphemanil, also known as diphemanil methylsulfate, is a synthetic compound classified as an antimuscarinic agent. It is primarily utilized in pharmacology for its ability to block the action of acetylcholine, a neurotransmitter involved in various physiological functions. Diphemanil is particularly effective in treating conditions related to vagal hypertonia in infants and is recognized for its role in managing gastrointestinal disorders.
Diphemanil methylsulfate is derived from the diphenylethylamine structure and belongs to the broader category of antimuscarinic agents. Its chemical formula is with a molar mass of approximately . This compound has been studied for its pharmacological properties and is included in various drug classifications related to gastrointestinal treatments.
The synthesis of diphemanil methylsulfate involves several chemical reactions, typically starting from simpler organic compounds. A common method includes the reaction of diphenylamine derivatives with alkylating agents under controlled conditions. Specific techniques such as liquid chromatography are employed for purification and characterization of the synthesized compound .
For instance, a liquid chromatographic method has been developed to quantify diphemanil methylsulfate in pharmaceutical formulations. This method has been validated for robustness, with limits of detection and quantitation established for impurities . The synthesis process may also involve steps such as deprotection and coupling reactions, which are crucial for obtaining high-purity products.
The molecular structure of diphemanil methylsulfate features a complex arrangement that includes a sulfur atom within a methylsulfate group attached to a diphenylethylamine backbone. The structural representation can be described using SMILES notation, which provides insights into the connectivity of atoms within the molecule.
Key structural data include:
Diphemanil undergoes various chemical reactions typical of antimuscarinic agents. These include:
The analytical methods such as high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy are employed to characterize these reactions, ensuring that the desired product is achieved with minimal byproducts .
Diphemanil acts primarily by blocking muscarinic acetylcholine receptors, which inhibits parasympathetic nervous system activities. This mechanism leads to reduced gastrointestinal motility and secretion, making it useful in treating conditions like vagal hypertonia. Research indicates that diphemanil's efficacy can be comparable to other well-known antimuscarinics like atropine .
Data from studies show that at concentrations around 30 μM, diphemanil significantly reduces N-methyl-D-aspartate-mediated excitatory postsynaptic potentials, demonstrating its potential neuroprotective effects .
Diphemanil methylsulfate exhibits several notable physical and chemical properties:
These properties are essential for its formulation into pharmaceutical products, ensuring consistent performance in therapeutic applications.
Diphemanil is primarily used in medical settings as an antimuscarinic agent for treating gastrointestinal disorders. Its applications extend to:
Diphemanil metilsulfate (commonly known as Diphemanil methylsulfate) emerged in the mid-20th century as a synthetic anticholinergic agent during a period of intense pharmacological exploration into quaternary ammonium compounds. Its development paralleled efforts to optimize molecules for selective parasympathetic nervous system inhibition while minimizing central nervous system (CNS) penetration. Early research focused on its potential to manage gastrointestinal hypermotility and peptic ulcers due to its ability to reduce gastric acid secretion and smooth muscle spasms [1] [4]. By the 1950s–1960s, clinical applications expanded to include hyperhidrosis (excessive sweating) and neonatal bradycardias linked to vagal hyperreflectivity [3] [9]. A 2004 survey of French neonatal intensive care units documented its use in 31.4% of responding units, primarily for vagally mediated bradycardias, though its adoption remained limited due to diagnostic uncertainties and lack of robust efficacy validation [3].
Table 1: Key Historical Milestones in Diphemanil Research
Time Period | Development | Primary Application Focus |
---|---|---|
1950s | Initial synthesis and characterization | Gastrointestinal hypermotility |
1960s–1970s | Expansion into hyperhidrosis management | Excessive sweating |
2000s | Documented neonatal use in France | Vagal hyperreflectivity in infants |
Present | Research tool for receptor selectivity studies | Muscarinic receptor modulation |
Diphemanil is structurally defined as a quaternary ammonium compound with the chemical name 4-(diphenylmethylene)-1,1-dimethylpiperidinium methylsulfate. Its core structure consists of a charged nitrogen atom (positively charged quaternary ammonium group) linked to two phenyl rings via a methylene bridge, conferring permanent positive ionization independent of pH [4] [9]. This ionization critically determines its pharmacological profile:
Table 2: Structural Attributes of Diphemanil Metilsulfate
Attribute | Detail | Pharmacological Implication |
---|---|---|
Molecular Formula | C₂₀H₂₄N (cation) | Quaternary ammonium specificity |
Molecular Weight | 278.4 g/mol (cation) | Steric hindrance at receptor sites |
Key Functional Groups | Piperidinium ring, diphenylmethylene group | Enhanced affinity for muscarinic receptors |
Ionization State | Permanent positive charge | Peripheral restriction, no CNS effects |
Diphemanil serves as a pivotal tool for probing muscarinic acetylcholine receptor (mAChR) subtype selectivity, particularly highlighting the therapeutic and mechanistic implications of receptor-specific antagonism. The five mAChR subtypes (M1–M5) exhibit distinct G-protein coupling and tissue distributions, complicating the development of selective ligands [2] [6]. Diphemanil primarily antagonizes the M3 receptor (Gq-coupled), which dominates smooth muscle (bronchi, gastrointestinal tract), exocrine glands (salivary, sweat), and vascular endothelium [1] [4]. This selectivity underpins its historical use in conditions like hyperhidrosis (M3-mediated sweat secretion) and gastrointestinal spasms (M3-mediated smooth muscle contraction) [4] [6].
Emerging research emphasizes its role in elucidating:
Table 3: Diphemanil’s Selectivity Across Muscarinic Receptor Subtypes
Receptor Subtype | Primary Signaling Pathway | Diphemanil Activity | Functional Relevance |
---|---|---|---|
M1 | Gq/11 → PLCβ activation | Modulator (weak) | Cognitive processing, neuronal excitation |
M2 | Gi/o → AC inhibition | Low affinity | Cardiac slowing, presynaptic inhibition |
M3 | Gq/11 → PLCβ activation | Potent antagonist | Smooth muscle contraction, glandular secretion |
M4 | Gi/o → AC inhibition | Minimal activity | Striatal dopamine regulation |
M5 | Gq/11 → PLCβ activation | Not characterized | Cerebral vasculature dilation |
Despite its diminished clinical use today, Diphemanil persists as a molecular template for understanding anticholinergic pharmacodynamics. Recent structural biology advances, including mAChR crystallization, leverage such classical antagonists to map allosteric sites and design subtype-selective modulators with fewer off-target effects [5] [8]. Its legacy underscores the ongoing quest to balance receptor specificity with therapeutic efficacy in mAChR pharmacology.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7